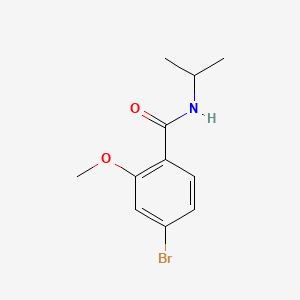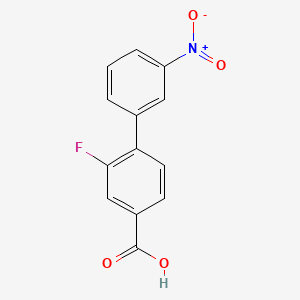![molecular formula C10H12S8 B568160 2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione CAS No. 113019-96-8](/img/structure/B568160.png)
2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione is a complex organic compound known for its unique structural properties. This compound features a hexahydrobenzo[1,2-d:4,5-d’]bis[1,3]dithiole core with two methylsulfanyl groups attached. Its structure is characterized by the presence of multiple sulfur atoms, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dithiol precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the dithiole rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique sulfur-containing structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme activities. The compound’s ability to undergo oxidation and reduction makes it a versatile tool in studying redox biology and related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,8-Bis(ethylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione
- 4,8-Bis(propylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione
Uniqueness
4,8-Bis(methylsulfanyl)hexahydro-2H,6H-benzo[1,2-d:4,5-d’]bis[1,3]dithiole-2,6-dithione is unique due to its specific methylsulfanyl groups, which impart distinct chemical properties compared to its ethyl or propyl analogs. These properties include differences in reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
113019-96-8 |
|---|---|
Formule moléculaire |
C10H12S8 |
Poids moléculaire |
388.686 |
InChI |
InChI=1S/C10H12S8/c1-13-3-5-7(17-9(11)15-5)4(14-2)8-6(3)16-10(12)18-8/h3-8H,1-2H3 |
Clé InChI |
YKHBAVGAVUTSFC-UHFFFAOYSA-N |
SMILES |
CSC1C2C(C(C3C1SC(=S)S3)SC)SC(=S)S2 |
Synonymes |
4,8-bis(methylthio)benzo[1,2-d:4,5-d/']bis[1,3]dithiole-2,6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B568082.png)


![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)





![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)


